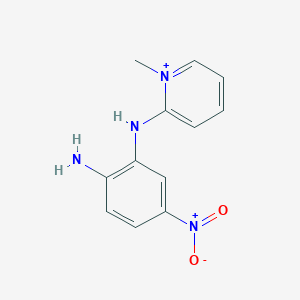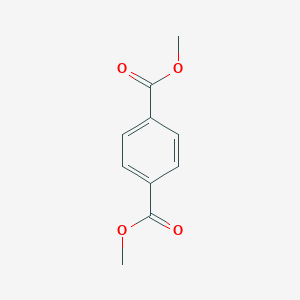
2-(2-amino-5-nitroanilino)-1-methylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-amino-5-nitroanilino)-1-methylpyridinium is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a pyridinium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-5-nitroanilino)-1-methylpyridinium typically involves multiple steps. One common method includes the nitration of 2-aminoaniline to introduce the nitro group, followed by the coupling of the resulting 2-amino-5-nitroaniline with 1-methylpyridinium. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-amino-5-nitroanilino)-1-methylpyridinium undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-(2,5-diaminoanilino)-1-methylpyridinium .
Wissenschaftliche Forschungsanwendungen
2-(2-amino-5-nitroanilino)-1-methylpyridinium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(2-amino-5-nitroanilino)-1-methylpyridinium exerts its effects involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The pyridinium ring can participate in π-π stacking interactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-5-nitroaniline: Shares the amino and nitro groups but lacks the pyridinium ring.
1-methylpyridinium: Contains the pyridinium ring but lacks the amino and nitro groups.
Uniqueness
2-(2-amino-5-nitroanilino)-1-methylpyridinium is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H13N4O2+ |
|---|---|
Molekulargewicht |
245.26g/mol |
IUPAC-Name |
2-N-(1-methylpyridin-1-ium-2-yl)-4-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C12H12N4O2/c1-15-7-3-2-4-12(15)14-11-8-9(16(17)18)5-6-10(11)13/h2-8H,13H2,1H3/p+1 |
InChI-Schlüssel |
GMMPSSFBTFPSET-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])N |
Kanonische SMILES |
C[N+]1=CC=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B492966.png)
![2-(4-Methylphenyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B492967.png)
![6-Nitro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B492968.png)
![2-[2-(4-Bromophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B492973.png)
![2-(4-Imidazo[1,2-a]pyridin-2-ylbenzylidene)hydrazinecarboximidamide](/img/structure/B492975.png)
![6-(4-{2-[Amino(imino)methyl]carbohydrazonoyl}phenyl)-7-methylimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B492976.png)
![1-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-1-ium](/img/structure/B492977.png)

![2-{2-[Amino(imino)methyl]carbohydrazonoyl}-1,5-dimethylimidazo[1,2-a]pyridin-1-ium](/img/structure/B492980.png)
![2-[2-(4-Aminobenzoyl)carbohydrazonoyl]-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B492981.png)
![2-{4-[Amino(dimethyl)carbohydrazonoyl]phenyl}-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B492982.png)
![2-({4-[(Hydroxyimino)methyl]phenoxy}methyl)-1-methylpyridinium](/img/structure/B492983.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde oxime](/img/structure/B492984.png)
![2-(4-Formylphenyl)-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B492986.png)
